molecular formula C10H17BrO B8115937 (1E)-4-(2-bromoethoxy)cyclooctene

(1E)-4-(2-bromoethoxy)cyclooctene

Cat. No.: B8115937
M. Wt: 233.14 g/mol
InChI Key: CEPWMISSLMIJFD-DUXPYHPUSA-N
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Description

(1E)-4-(2-bromoethoxy)cyclooctene is an organic compound characterized by the presence of a bromoethoxy group attached to a cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4-(2-bromoethoxy)cyclooctene typically involves the reaction of cyclooctene with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1E)-4-(2-bromoethoxy)cyclooctene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclooctane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted cyclooctene derivatives.

    Oxidation Reactions: Formation of epoxides or hydroxylated products.

    Reduction Reactions: Formation of cyclooctane derivatives.

Scientific Research Applications

(1E)-4-(2-bromoethoxy)cyclooctene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-4-(2-bromoethoxy)cyclooctene involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The cyclooctene ring provides a stable framework that can undergo various chemical transformations, enabling the compound to exert its effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-bromoethoxy)ethane
  • (2-Bromoethoxy)cyclopropane
  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Uniqueness

(1E)-4-(2-bromoethoxy)cyclooctene is unique due to its specific structural features, including the cyclooctene ring and the bromoethoxy group. These features confer distinct chemical reactivity and potential applications compared to other similar compounds. The presence of the cyclooctene ring provides additional stability and versatility in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1E)-4-(2-bromoethoxy)cyclooctene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c11-8-9-12-10-6-4-2-1-3-5-7-10/h2,4,10H,1,3,5-9H2/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPWMISSLMIJFD-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC=CC1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C/C=C/C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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